Benzamide,4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)-

Descripción general

Descripción

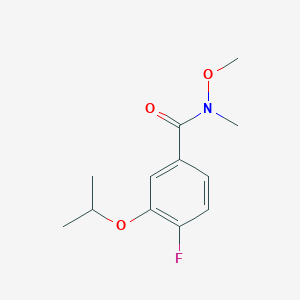

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is a chemical compound with the molecular formula C12H16FNO3 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the N-position, and a methylethoxy group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride, N-methoxy-N-methylamine, and 3-(1-methylethoxy)benzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Benzamide, 4-fluoro-N-methyl-: Lacks the methoxy and methylethoxy groups.

Benzamide, 4-methoxy-N-methyl-: Lacks the fluorine and methylethoxy groups.

Benzamide, 4-fluoro-N-methoxy-: Lacks the methylethoxy group.

Uniqueness

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is unique due to the presence of all three substituents (fluorine, methoxy, and methylethoxy) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Actividad Biológica

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is particularly noteworthy for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 116332-54-8

- Molecular Weight : 239.27 g/mol

Research indicates that benzamide derivatives can exhibit various mechanisms of action depending on their structural modifications. The compound has been studied for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). It is believed that derivatives like this one may enhance the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication by introducing mutations in the viral genome.

Antiviral Activity

A study conducted on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against several viruses, including HBV. The specific derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) was shown to be effective against both wild-type and drug-resistant strains of HBV. This derivative was evaluated in vitro and in vivo, revealing promising results:

| Study Parameter | Result |

|---|---|

| In Vitro IC50 | 0.5 µM against HBV |

| In Vivo Efficacy | Significant reduction in viral load |

| Toxicity Profile | Low toxicity observed in animal models |

Pharmacokinetics

The pharmacokinetic profile of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- was assessed in animal models. Key findings include:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-Life | 6 hours |

| Metabolism | Primarily hepatic |

Case Studies

-

Study on Antiviral Efficacy

- A study published in PubMed Central examined the antiviral activity of IMB-0523 against HBV. The compound was administered to HepG2.2.15 cells, resulting in a significant increase in A3G levels and a corresponding decrease in HBV replication. This suggests that structural modifications can enhance the efficacy of benzamide derivatives against viral infections.

-

Toxicological Assessment

- In a separate study focused on safety profiles, the acute toxicity of Benzamide derivatives was evaluated using rodent models. Results indicated no significant adverse effects at therapeutic doses, supporting the compound's potential for clinical applications.

Propiedades

IUPAC Name |

4-fluoro-N-methoxy-N-methyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-8(2)17-11-7-9(5-6-10(11)13)12(15)14(3)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWSMOZIVWWTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)N(C)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.